Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
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Overview
Description
Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone is a complex organic compound with the molecular formula C18H21N3O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the cyclohexene and benzimidazole intermediates. The azetidine ring is then introduced through a cyclization reaction. The final step involves the formation of the methanone linkage, which connects the cyclohexene and azetidine rings to the benzimidazole moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzimidazole and azetidine rings can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzimidazole or azetidine rings.
Scientific Research Applications
Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The azetidine ring can enhance the compound’s binding affinity to its targets, while the cyclohexene ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
- 1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone
- 2-(1-Cyclohexenyl)cyclohexanone
Uniqueness
This compound is unique due to its combination of a cyclohexene ring, a benzimidazole moiety, and an azetidine ring This structure provides a distinct set of chemical and biological properties that are not found in similar compounds
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-13-19-16-9-5-6-10-17(16)21(13)15-11-20(12-15)18(22)14-7-3-2-4-8-14/h2-3,5-6,9-10,14-15H,4,7-8,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNWWVJRQAXBEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4CCC=CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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